Positional Substitution on the THIQ Core Dictates PD-1/PD-L1 Inhibitory Potency
In a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives designed as PD-1/PD-L1 immune checkpoint inhibitors, the placement of a 5-cyano-3-pyridinyl appendage at the C-1 position of the THIQ scaffold yielded significantly greater inhibitory activity compared to direct N-2 substitution [1]. This SAR trend is directly relevant to 3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline, as it confirms that substitution at the C-3 position provides a distinct geometric and electronic environment relative to other regioisomers, which is critical for achieving optimal ligand-receptor interactions.
| Evidence Dimension | PD-1/PD-L1 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; class-level inference based on C-1 substituted analog (1S,3S)-4e (LH1388) |
| Comparator Or Baseline | N-2 substituted analog (S)-1e (LH1352) |
| Quantified Difference | IC₅₀ = 21.4 nM (C-1 substituted) vs. 329 nM (N-2 substituted); representing a 15.4-fold improvement in potency for C-substituted THIQ derivatives. |
| Conditions | Homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay measuring PD-1/PD-L1 protein-protein interaction inhibition. |
Why This Matters
This class-level evidence demonstrates that the C-3 substitution pattern of the target compound is part of a privileged scaffold for developing potent small-molecule PD-1/PD-L1 inhibitors, making it a more relevant choice for immuno-oncology research than N-alkylated analogs.
- [1] Yang, J., Basu, S., Hu, L. Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. Medicinal Chemistry Research, 2022, 31, 1716-1739. View Source
